molecular formula C17H12N2O5 B5511223 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate

3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate

Cat. No. B5511223
M. Wt: 324.29 g/mol
InChI Key: KVADXNDHALPNRA-UHFFFAOYSA-N
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Description

The compound “3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate” involves complex molecular structures and has been studied in various scientific contexts. It's recognized for its structural and chemical properties which have implications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods, including one-pot, three-component reactions that involve the use of different starting materials and conditions to produce complex molecules efficiently. For instance, a practical synthesis involving propylphosphonic anhydride as a condensing agent in a three-component reaction has been developed to create racemic compounds efficiently (Milen et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been extensively studied, revealing intricate details such as torsion angles, packing interactions, and hydrogen bonding patterns. These studies highlight the importance of the position of substituents on molecular geometry and intermolecular interactions (Trujillo-Ferrara et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often include nucleophilic addition, cycloaddition, and other complex transformations that lead to the formation of novel molecular structures with unique properties. For example, reactions with carbonyl oxides and isocyanates have been explored to synthesize heterocyclic systems related to biologically active products (Iesce et al., 1994).

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of compounds related to 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate have been extensively studied. For example, 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate and its para isomer exhibit varying torsion angles between the succinimide and benzene rings, which depend on the position of the acetoxy substitution. These structural variations influence the compound's intermolecular interactions, including hydrogen bonds and dipole interactions, contributing to its supramolecular structure (Trujillo-Ferrara et al., 2006).

Flavor Generation

Research has also explored the role of carbonyl-amino acid complexes in flavor generation, particularly in cheeses and Lactobacillus bulgaricus cultures. Compounds related to 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate, through interactions with various amino acids, can contribute to the formation of key flavor compounds. This includes the generation of specific aldehydes through the Strecker degradation, highlighting the compound's potential in food chemistry and flavor science (Griffith & Hammond, 1989).

properties

IUPAC Name

[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10(20)24-12-6-4-5-11(9-12)15(21)18-19-16(22)13-7-2-3-8-14(13)17(19)23/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVADXNDHALPNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate

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